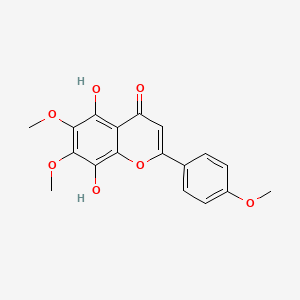
Pedunculin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
. This compound is known for its unique chemical structure and potential biological activities, making it a subject of interest in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
Pedunculin can be synthesized from salvigenin through a series of chemical reactions . The synthetic routes involve the use of specific reagents and conditions to achieve the desired product. Chemicalbook provides five synthetic routes for the preparation of this compound .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
Pedunculin undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its properties for specific applications.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and catalysts. The reaction conditions, such as temperature, pressure, and solvent choice, play a crucial role in determining the reaction’s efficiency and yield.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reagents and conditions used. These products can include modified flavonoid derivatives with enhanced biological activities or altered chemical properties.
Scientific Research Applications
Pedunculin has a wide range of scientific research applications due to its unique chemical structure and biological activities. Some of the key applications include:
Chemistry: This compound is used as a model compound in studies of flavonoid chemistry and synthesis.
Industry: The compound’s chemical properties make it useful in various industrial applications, including the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Pedunculin involves its interaction with specific molecular targets and pathways. The compound exerts its effects through various mechanisms, including the modulation of signaling pathways, inhibition of enzymes, and interaction with cellular receptors. These interactions lead to the compound’s observed biological activities, such as antioxidant and anti-inflammatory effects .
Comparison with Similar Compounds
Pedunculin is unique among flavonoid compounds due to its specific chemical structure and biological activities. Similar compounds include other flavonoids such as nevadensin, which shares some structural similarities with this compound . this compound’s unique combination of hydroxyl and methoxy groups distinguishes it from other flavonoids and contributes to its specific properties and applications.
List of Similar Compounds
- Nevadensin
- Ursolic acid
- Oleanolic acid
- Stigmasterol
- β-sitosterol-glucoside
- 7-hydroxycoumarin
- Jacarandic acid
- Crismaritin
This compound’s unique structure and diverse applications make it a valuable compound in various fields of scientific research and industry.
Properties
CAS No. |
2798-22-3 |
|---|---|
Molecular Formula |
C18H16O7 |
Molecular Weight |
344.3 g/mol |
IUPAC Name |
5,8-dihydroxy-6,7-dimethoxy-2-(4-methoxyphenyl)chromen-4-one |
InChI |
InChI=1S/C18H16O7/c1-22-10-6-4-9(5-7-10)12-8-11(19)13-14(20)17(23-2)18(24-3)15(21)16(13)25-12/h4-8,20-21H,1-3H3 |
InChI Key |
ZNLSNAZJVYNXLN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=O)C3=C(C(=C(C(=C3O2)O)OC)OC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















